3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-[(Isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with an isopropylamino carbonyl group and a carboxylic acid group
Scientific Research Applications
3-[(Isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic Acid, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
The compound exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Biochemical Pathways
The compound’s interaction with AhR affects the transcription of various genes involved in biological processes such as cell cycle regulation, immune response, and xenobiotic metabolism . By antagonizing AhR, the compound can modulate these processes, potentially leading to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific biological context. Given its role as an AhR antagonist, the compound could potentially influence cellular processes regulated by AhR, such as cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands can affect the compound’s ability to bind to and antagonize AhR . Additionally, factors such as pH, temperature, and the presence of other biochemicals in the environment could potentially influence the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropylamino Carbonyl Group: This step involves the acylation of the pyrazole ring with isopropyl isocyanate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace the isopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives with hydroxyl or keto groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the isopropylamino carbonyl group, making it less versatile in certain reactions.
3-(Aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of an isopropylamino group, affecting its reactivity and applications.
Uniqueness
3-[(Isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the isopropylamino carbonyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)10-8(13)6-4-7(9(14)15)12(3)11-6/h4-5H,1-3H3,(H,10,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKEFBHLYRAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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